![molecular formula C14H26BBrClNO2 B14794864 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine;hydrochloride is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Preparation Methods
The synthesis of 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic boron-containing core, followed by the introduction of the bromine and amine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized under specific conditions, leading to the formation of boronic acids or esters.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing boron.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boron atom within the tricyclic framework can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other boron-containing tricyclic molecules, such as:
- 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine
- N-{(1R)-4-Bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride lies in its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability.
Properties
Molecular Formula |
C14H26BBrClNO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25BBrNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16;/h9-12H,4-8,17H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI Key |
CDYXWBZBKWTDFI-QGRIBYALSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCCBr)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


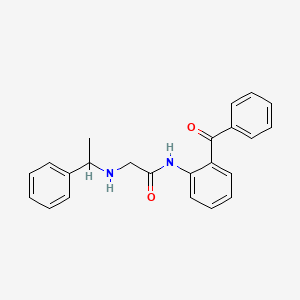

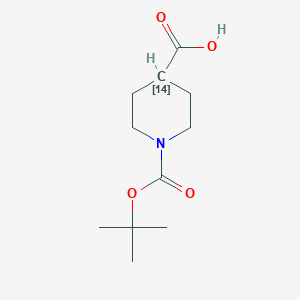
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
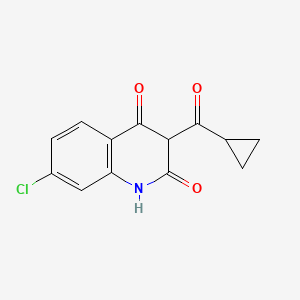
![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
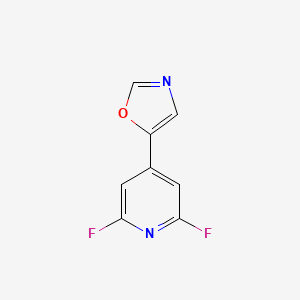
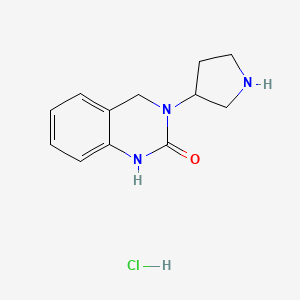
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
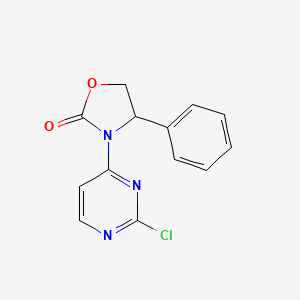
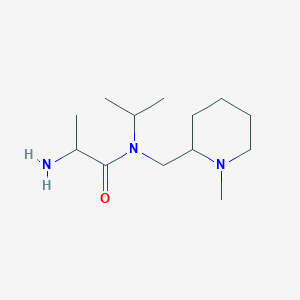
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
